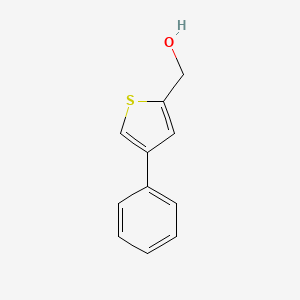

(4-phenylthiophen-2-yl)methanol

Descripción

(4-Phenylthiophen-2-yl)methanol is a heterocyclic aromatic compound featuring a thiophene ring substituted with a phenyl group at the 4-position and a hydroxymethyl (-CH2OH) group at the 2-position. Its molecular formula is C11H10OS, with a molar mass of 198.26 g/mol. This compound is of interest in organic synthesis, particularly in pharmaceuticals and materials science, due to its dual functional groups (aromatic and alcohol) that enable diverse reactivity .

- Sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones (as seen in ).

- Slow evaporation from ethanol for crystallization (as in ).

- Purity: 95%.

- Hazards: Skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

- Storage: Shipped at room temperature.

Propiedades

Fórmula molecular |

C11H10OS |

|---|---|

Peso molecular |

190.26 g/mol |

Nombre IUPAC |

(4-phenylthiophen-2-yl)methanol |

InChI |

InChI=1S/C11H10OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8,12H,7H2 |

Clave InChI |

WRLZHGOGSQLXCG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CSC(=C2)CO |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Electrophile : Benzyl chloride or benzyl bromide

-

Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

-

Solvent : Dichloromethane (DCM) or nitrobenzene

-

Temperature : 0–25°C

The reaction proceeds via electrophilic attack at the thiophene’s α-position, followed by quenching to isolate the 4-phenylthiophene intermediate. Subsequent hydroxymethylation is achieved through formylation and reduction (see Section 3).

Key Data:

| Parameter | Value |

|---|---|

| Yield (alkylation) | 60–75% |

| Reaction Time | 6–12 hours |

| Purification Method | Column chromatography |

Suzuki-Miyaura Cross-Coupling for Regioselective Arylation

Palladium-catalyzed cross-coupling offers superior regiocontrol for introducing phenyl groups at the thiophene’s 4-position.

Procedure:

-

Substrate Preparation : 2-Bromo-4-iodothiophene

-

Coupling Partner : Phenylboronic acid

-

Catalyst System : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Tetrahydrofuran (THF)/water (3:1)

-

Temperature : 80°C, reflux

The Suzuki reaction achieves >85% conversion to 4-phenyl-2-bromothiophene, which is subsequently subjected to hydroxymethylation.

Optimization Insights:

-

Ligand Effects : Bidentate ligands (e.g., dppf) improve catalyst stability.

-

Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Hydroxymethylation via Vilsmeier-Haack Formylation and Reduction

Introducing the hydroxymethyl group at position 2 involves sequential formylation and reduction.

Step 1: Vilsmeier-Haack Formylation

-

Reagents : POCl₃, DMF

-

Conditions : 0°C to room temperature, 4–6 hours

-

Product : 2-Formyl-4-phenylthiophene

Step 2: Sodium Borohydride Reduction

Multi-Step Synthesis from 2-Thiophenecarboxaldehyde

This approach constructs the target compound through sequential functionalization:

-

Grignard Addition :

-

Oxidation-Reduction Sequence :

-

Oxidation of the secondary alcohol to ketone (CrO₃), followed by selective reduction (NaBH₄) to primary alcohol.

-

Patent-Based Scalable Synthesis (CN102026961A)

A Chinese patent outlines a high-yield, industrially viable route:

-

Thiophene Bromination :

-

2-Bromothiophene treated with N-bromosuccinimide (NBS) to yield 2,4-dibromothiophene.

-

-

Selective Suzuki Coupling :

-

Couple 2,4-dibromothiophene with phenylboronic acid at the 4-position using Pd(OAc)₂/XPhos.

-

-

Lithiation-Hydroxymethylation :

Process Metrics:

| Stage | Yield | Purity (HPLC) |

|---|---|---|

| Bromination | 92% | 98% |

| Suzuki Coupling | 88% | 97% |

| Hydroxymethylation | 78% | 95% |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 60–75 | Moderate | High |

| Suzuki Coupling | 80–90 | High | Moderate |

| Patent Process | 78–88 | High | High |

Análisis De Reacciones Químicas

Types of Reactions: (4-phenylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted phenyl and thiophene derivatives

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

(4-phenylthiophen-2-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often used in the development of organic semiconductors and conductive polymers due to its unique electronic properties. The compound's thiophene structure contributes to its ability to participate in π-conjugated systems, making it valuable for materials science.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for various organic compounds. |

| Material Science | Key component in the development of conductive polymers. |

Biological Applications

Pharmacological Research

Recent studies have explored the potential of this compound as a pharmacophore in drug design. Its structural features allow it to interact with biological macromolecules, making it a candidate for targeting specific enzymes and receptors.

Case Study: Drug Design

Research has indicated that modifications to the phenyl and thiophene rings can enhance binding affinity to targets such as PD-L1, a protein involved in immune response regulation. Computational docking studies have shown promising results for derivatives of this compound in inhibiting PD-L1 interactions.

| Study Focus | Findings |

|---|---|

| PD-L1 Inhibition | Derivatives exhibited strong binding interactions with PD-L1, suggesting potential as immunotherapeutic agents. |

| Enzyme Targeting | Investigated for inhibition of tyrosinase, an enzyme linked to melanin production. |

Industrial Applications

Advanced Materials Development

The compound is utilized in the creation of advanced materials, including sensors and electronic devices. Its electronic properties facilitate charge transport, which is essential for applications in organic electronics.

Case Study: Sensor Technology

Research has demonstrated the use of this compound in developing sensors capable of detecting specific biomolecules or environmental changes, leveraging its conductivity and chemical reactivity.

| Application | Description |

|---|---|

| Sensors | Employed in biosensors for detecting glucose levels and other biomolecules. |

| Electronic Devices | Used in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). |

Mecanismo De Acción

The mechanism of action of (4-phenylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor , influencing redox reactions and electron transfer processes. Its unique structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways .

Comparación Con Compuestos Similares

(4-(4-Fluorophenyl)thiophen-2-yl)methanol

- Structure : Fluorine substituent on the phenyl ring vs. unsubstituted phenyl in the target compound.

- Molecular Formula : C11H9FOS (vs. C11H10OS for the target).

- Key Differences: The electron-withdrawing fluorine enhances electrophilic substitution reactivity. Hazards: Same as the target compound (H315, H319, H335) .

(4-Ethynylthiophen-2-yl)methanol

- Structure : Ethynyl (-C≡CH) group replaces the phenyl ring.

- Molecular Formula : C7H6OS (molar mass = 138.19 g/mol).

- Key Differences: The sp-hybridized ethynyl group enables conjugation with the thiophene ring, altering electronic properties. Lower molar mass and simpler structure may facilitate faster reaction kinetics in cross-coupling reactions. No hazard data provided in .

[4-(1,3-Thiazol-2-yl)phenyl]methanol

- Structure : Thiazole (N- and S-containing heterocycle) replaces thiophene.

- Molecular Formula: C10H9NOS (molar mass = 191.25 g/mol).

- Key Differences :

(4-Thien-2-ylphenyl)methanol

- Structure : Benzene ring linked to thiophene (vs. thiophene linked to benzene in the target compound).

- Molecular Formula : C11H10OS (same as the target).

- Key Differences: Substitution pattern alters steric and electronic interactions; the benzene-thiophene linkage may reduce planarity compared to the target compound. Synonyms include 4-(thien-2-yl)toluene ().

Data Table: Structural and Property Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Purity | Hazards |

|---|---|---|---|---|---|

| (4-Phenylthiophen-2-yl)methanol | C11H10OS | 198.26 | Phenyl | 95% | H315, H319, H335 |

| (4-(4-Fluorophenyl)thiophen-2-yl)methanol | C11H9FOS | 196.25 | 4-Fluorophenyl | 95% | H315, H319, H335 |

| (4-Ethynylthiophen-2-yl)methanol | C7H6OS | 138.19 | Ethynyl | N/A | N/A |

| [4-(1,3-Thiazol-2-yl)phenyl]methanol | C10H9NOS | 191.25 | Thiazole | 97% | N/A |

| (4-Thien-2-ylphenyl)methanol | C11H10OS | 198.26 | Thiophene-linked benzene | N/A | N/A |

Research Findings and Implications

- Electronic Effects: Fluorine substitution () increases electrophilicity, making the compound more reactive toward nucleophilic agents compared to the non-fluorinated target .

- Synthetic Utility : Ethynyl derivatives () are valuable in click chemistry due to alkyne functionality, whereas thiazole-containing analogs () may serve as ligands in coordination chemistry .

- Hazard Profile : Both the target and fluorinated analogs share similar hazards, emphasizing the need for careful handling during synthesis .

Q & A

Q. What are the common synthetic routes for (4-phenylthiophen-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the thiophene ring. A plausible route includes:

Friedel-Crafts alkylation to introduce the phenyl group at the 4-position of thiophene, followed by hydroxymethylation at the 2-position using formaldehyde under acidic conditions .

Reduction of esters or ketones : For example, reduction of (4-phenylthiophen-2-yl)ketone derivatives using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~4.8 ppm, broad singlet) and aromatic protons (δ 6.8–7.6 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 202 (C₁₁H₁₀OS⁺) with fragmentation patterns matching thiophene derivatives .

- Chromatography : HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) confirms purity .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer :

- Oxidative Degradation : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the hydroxymethyl group .

- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .

- Light Exposure : Amber glassware minimizes photodegradation of the thiophene ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess electrophilic substitution sites on the thiophene ring. Fukui indices identify nucleophilic regions (e.g., C5 position) for functionalization .

- Transition State Analysis : Simulate reaction pathways (e.g., esterification) to predict activation energies and regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization :

Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .

Validate purity via LC-MS to rule out impurities (e.g., unreacted ketone intermediates) as false positives .

- Dose-Response Analysis : EC₅₀ values should be calculated across ≥3 independent replicates to account for batch variability .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance antimicrobial activity by increasing electrophilicity .

- Steric hindrance at the 2-position (e.g., branched alkyl chains) reduces metabolic degradation .

- Pharmacophore Mapping : Overlay active derivatives to identify critical hydrogen-bond donors (hydroxyl group) and π-π stacking motifs (thiophene-phenyl system) .

Q. What advanced techniques quantify methanol crossover in electrochemical applications of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.